![molecular formula C14H16N4O3 B2502201 1-Allyl-3-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)urea CAS No. 1210637-42-5](/img/structure/B2502201.png)
1-Allyl-3-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)urea
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Description
1-Allyl-3-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)urea, also known as AMBOU, is a synthetic compound that has gained attention for its potential applications in various scientific research fields. This compound is a urea derivative with a unique chemical structure that has been found to exhibit several biological activities. In
Scientific Research Applications
Synthesis and Characterization
Synthesis for Analytical Standards : A study on the synthesis of deuterium-labeled AR-A014418, a compound with potent activities against cancer cell, nociceptive pain, and neurodegenerative disorders, was conducted. This synthesis aimed at producing an internal standard for LC–MS analysis in drug absorption, distribution, and pharmacokinetics studies (Liang, Wang, Yan, & Wang, 2020).
Heterocyclic Compounds Synthesis : Novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide were synthesized and investigated for their lipase and α-glucosidase inhibition properties, indicating potential therapeutic applications (Bekircan, Ülker, & Menteşe, 2015).
Biological Significance and Applications
Antineoplastic Activity Evaluation : New indolyl-1,3,4-oxadiazole derivatives were prepared and evaluated for their antineoplastic activity, highlighting the compound's potential in cancer research (Farghaly, Haider, & Lee, 2012).
Antimicrobial and Antifungal Activities : Several studies synthesized new derivatives and evaluated them for antimicrobial and antifungal activities. This underscores the compound's role in developing new antimicrobial agents, indicating its broad application in addressing microbial resistance issues (Prasanna Kumar, Mohana, Mallesha, & Harish, 2013).
Enzymatic Activity Modulation
- Transferase Enzymes Activity : Research showed the synthesis of bis-1,3,4-oxadiazole containing glycine moiety compounds, demonstrating modulation of transferase enzymes' activities. This indicates potential applications in studying enzyme kinetics and understanding disease mechanisms at the molecular level (Tomi, Al-qaisi, & Al-Qaisi, 2010).
properties
IUPAC Name |
1-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]-3-prop-2-enylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-3-8-15-13(19)16-14-18-17-12(21-14)9-10-4-6-11(20-2)7-5-10/h3-7H,1,8-9H2,2H3,(H2,15,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQXTBBQOIADPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allyl-3-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)urea |
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